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For context, the table below summarizes available cardiotoxicity data for other anthracyclines compared to

Compound Focus: Sabarubicin

CAS No.: 211100-13-9

Get Quote

Doxorubicin. Please note that Sabarubicin is not included due to the lack of specific comparative data.

Reported
Cardiotoxicity

Drug Name Generation . Key Supporting Findings
Profile vs.
Doxorubicin
Doxorubicin First Baseline (reference High, dose-dependent risk of heart failure;
drug) cumulative dose > 550 mg/m? significantly
increases risk [1] [2].
Epirubicin First Lower cardiotoxicity At low-moderate doses, causes less diastolic
at equivalent doses dysfunction (no significant change in Peak
[3] 4] [5] Filling Rate) [3] [4]. Non-pegylated liposomal
Doxorubicin (Myocet) has a similar
cardiotoxicity profile to Epirubicin [5].
Liposomal Formulation Reduced Pegylated liposomal formulation designed to

Doxorubicin

cardiotoxicity vs.
conventional
Doxorubicin [5]

prolong circulation and control release [5].
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Key Mechanisms of Anthracycline Cardiotoxicity

While direct data on Sabarubicin is limited, understanding the common mechanisms of anthracycline

cardiotoxicity provides a framework for comparison. Doxorubicin-induced cardiotoxicity involves several

interconnected pathways, summarized in the diagram below.
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The diagram shows that the cardiotoxicity of anthracyclines like Doxorubicin is primarily driven by three

core mechanisms [5] [2] [6]:

e Oxidative Stress: The drug generates reactive oxygen species (ROS), leading to damage of cellular

components like lipids, proteins, and DNA [7] [5].
o Topoisomerase II Poisoning: Unlike its anti-cancer effect which targets Topoisomerase lla in

cancer cells, Doxorubicin also inhibits TOP2B in cardiomyocytes, causing DNA double-strand breaks
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[2].
e Mitochondrial Damage: Doxorubicin accumulates in and damages mitochondria, disrupting energy
production and activating cell death signals [7] [5].

These primary insults trigger downstream effects like disrupted iron homeostasis (promoting a form of cell
death called ferroptosis) and induction of cellular senescence, ultimately leading to cardiomyocyte death
and heart failure [2] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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